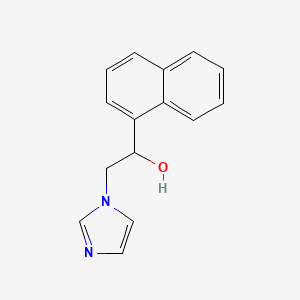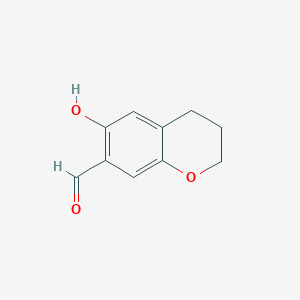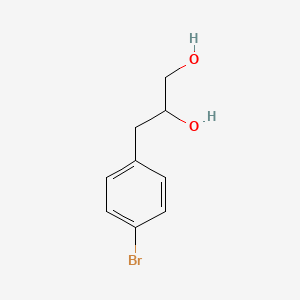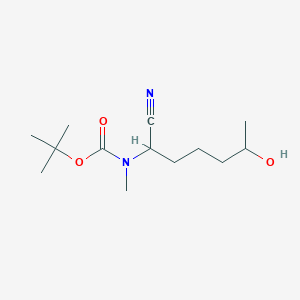
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chlorosulfamoylphenyl group and a cyclohexyl group attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation may produce a sulfone.
科学的研究の応用
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(2-chloro-4-sulfamoylphenyl)hydantoin: This compound shares a similar chlorosulfamoylphenyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Another related compound with a chlorosulfamoylphenyl group, but with an acetamide moiety.
Uniqueness
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the cyclohexyl group attached to the imidazolidinone ring
特性
CAS番号 |
53298-07-0 |
|---|---|
分子式 |
C15H20ClN3O3S |
分子量 |
357.9 g/mol |
IUPAC名 |
3-chloro-4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H2,17,21,22) |
InChIキー |
LDQZXOBSWYSJSI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














